molecular formula C23H20N4O4 B2677381 2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 2380181-35-9

2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2677381
CAS No.: 2380181-35-9
M. Wt: 416.437
InChI Key: ZWBKVCTWLWZVQV-UHFFFAOYSA-N
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Description

2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a benzoxazole moiety, an azetidine ring, and a dihydropyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the benzoxazole derivative. The benzoxazole core can be synthesized using 2-aminophenol and various aldehydes or ketones under catalytic conditions . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the dihydropyridazinone moiety is formed through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes. Continuous flow chemistry might also be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can lead to the formation of benzoxazole-2-carboxylic acid derivatives, while reduction can yield various alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The benzoxazole moiety can bind to certain enzymes, inhibiting their activity. The azetidine ring may interact with protein receptors, altering their function. The dihydropyridazinone structure can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of a benzoxazole moiety, an azetidine ring, and a dihydropyridazinone structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-30-20-8-4-2-6-16(20)18-10-11-22(28)27(24-18)15-13-26(14-15)23(29)12-19-17-7-3-5-9-21(17)31-25-19/h2-11,15H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBKVCTWLWZVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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